Bienvenue dans la boutique en ligne BenchChem!

1-O-hexadecyl-2-O-methyl-sn-glycerol

Diacylglycerol kinase inhibition Signal transduction Leukemic cell pharmacology

Select 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG) for applications where phosphocholine-containing ether lipids (e.g., edelfosine) are unsuitable. Key advantages: (1) Preserves macrophage arachidonate acylation—edelfosine inhibits 50–60%, AMG is practically inactive. (2) PKC inhibition (IC50 ~80 μM) without sub-μM cytotoxicity, enabling long-term viable-cell studies. (3) Absence of sn-3 substituent makes it the scaffold of choice for stereospecific GAEL synthesis targeting drug-resistant cancers (MCF-7/Adr, P388/Adr, L1210/vmdr). (4) Intermediate DGK inhibition (IC50 ~15 μM) for graded dose-response studies. ≥98% purity. For R&D use only.

Molecular Formula C20H42O3
Molecular Weight 330.5 g/mol
Cat. No. B054500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-hexadecyl-2-O-methyl-sn-glycerol
Synonyms(S)-3-(Hexadecyloxy)-2-methoxy-1-propanol
Molecular FormulaC20H42O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(CO)OC
InChIInChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3/t20-/m0/s1
InChIKeyXAWCMDFDFNRKGK-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

1-O-Hexadecyl-2-O-methyl-sn-glycerol: Procurement-Grade Synthetic Ether Lipid and PKC Inhibitor


1-O-Hexadecyl-2-O-methyl-sn-glycerol (also known as AMG, AMG-C16, or hexadecylmethylglycerol; CAS 96960-92-8) is a synthetic dialkylglycerolipid characterized by a hexadecyl (C16) ether chain at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone [1]. As a structural analog of diacylglycerol, it functions as a protein kinase C (PKC) inhibitor with an in vitro IC50 of approximately 80 μM [2]. This compound serves both as a research tool for probing PKC-mediated signaling pathways and as a key intermediate in the stereospecific synthesis of glycosylated antitumor ether lipids (GAELs), which are structural analogs of the antineoplastic agent edelfosine (ET-18-OCH3) [3]. The S-enantiomer configuration at the sn-glycerol moiety is critical for its bioactivity and utility in asymmetric synthesis applications [4].

Why 1-O-Hexadecyl-2-O-methyl-sn-glycerol Cannot Be Substituted by Other Alkyl-Lysophospholipids or Ether Lipids


Despite belonging to the same alkyl-lysophospholipid (ALP) family as the clinical-stage antitumor agent edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, ET-18-OCH3), 1-O-hexadecyl-2-O-methyl-sn-glycerol exhibits fundamentally distinct pharmacological and biochemical profiles that preclude generic substitution. Critical structural differences—including the absence of the sn-3-phosphocholine headgroup (which defines this compound as a glycerol backbone rather than a phospholipid), the C16 hexadecyl chain length versus the C18 octadecyl chain of edelfosine, and the stereospecific S-enantiomer configuration—translate into measurable divergence in enzyme inhibition potency, metabolic processing, and cellular effects [1]. Empirical evidence demonstrates that these structural modifications alter DGK inhibition IC50 values by approximately 1.8-fold, reverse the relative impact on arachidonate acylation in macrophages, and enable this compound to serve as a modular synthetic scaffold for generating GAEL derivatives with activity against drug-resistant cancer lines—applications for which the full phosphocholine-containing analogs are either unsuitable or have not been evaluated [2][3]. The following quantitative evidence establishes where selection of this specific compound is scientifically justified over its closest in-class comparators.

Quantitative Differential Evidence for 1-O-Hexadecyl-2-O-methyl-sn-glycerol Selection


DGK Inhibition: 1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) Exhibits 1.8-Fold Lower Potency Than ET-16-OCH3-GPC

In a comparative study using WEHI-3B leukemic cells, the parent phosphocholine compound ET-16-OCH3-GPC (1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine) inhibited cytosolic diacylglycerol kinase (DGK) with an IC50 of approximately 8.5 μM, whereas its metabolite 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG) inhibited DGK with an IC50 of approximately 15 μM [1]. This represents a 1.8-fold reduction in DGK inhibitory potency following removal of the sn-3-phosphocholine headgroup. For context, at 10 μM, ET-16-OCH3-GPC demonstrated greater DGK inhibition than 50 μM sphingosine but less than 10 μM of the specific DGK inhibitor R59022 [1].

Diacylglycerol kinase inhibition Signal transduction Leukemic cell pharmacology

Arachidonate Metabolism: Differential Effects of 1-O-Hexadecyl-2-O-methyl-sn-glycerol vs. ET-18-O-CH3 in Macrophages

A comparative study in rat peritoneal macrophages examined the effects of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-O-CH3) and 1-O-hexadecyl-2-O-methyl-sn-glycerol (hexadecylmethylglycerol) on [3H]arachidonate incorporation and release [1]. When macrophages were incubated first with the test compound and then with tritiated arachidonate, 1-O-hexadecyl-2-O-methyl-sn-glycerol was 'practically inactive' in affecting arachidonate acylation, whereas ET-18-O-CH3 inhibited acylation of arachidonate into cellular glycerophospholipids by 50% and into triglycerides by 60% [1]. When cells were pre-labeled with [3H]arachidonate prior to compound exposure, both agents induced eicosanoid and fatty acid release, but ET-18-O-CH3 was 'more efficient' in decreasing cell triglyceride synthesis by 50% and glycerophospholipid synthesis by 10% [1].

Arachidonic acid metabolism Macrophage activation Eicosanoid signaling

PKC Inhibition and Antineoplastic Activity: Evidence of Divergence from ET-16-OCH3-GPC

Salari et al. compared the effects of two ether-linked lipids—1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) and 1-O-hexadecyl-2-O-methyl-sn-glycero-3-(S-β-D-1'-thioglucopyranosyl)-sn-glycerol (ET16-OCH3-β-thio-Glc)—on PKC inhibition and cytotoxicity in leukemic cell lines [1]. ET16-OCH3-GPC killed WEHI-3B cells with an EC50 of 2.5 μM, whereas it was far less effective against R6X-B15 cells (EC50 = 40 μM). In contrast, the β-thioglucopyranosyl analog did not kill either cell line at concentrations up to 40 μM [1]. Critically, both compounds inhibited TPA-induced PKC translocation in both cell lines with similar potency, demonstrating that PKC inhibitory potency does not correlate with antineoplastic activity [1]. While this study did not directly test the non-phosphocholine compound 1-O-hexadecyl-2-O-methyl-sn-glycerol, it establishes a class-level inference that the sn-3 modification profoundly alters cytotoxicity independent of PKC inhibition.

Protein kinase C inhibition Antineoplastic ether lipids Leukemia cell cytotoxicity

Synthetic Utility: 1-O-Hexadecyl-2-O-methyl-sn-glycerol as a Scaffold for GAEL Derivatives with Activity Against Drug-Resistant Cancer Lines

Marino-Albernas et al. utilized 1-O-hexadecyl-2-O-methyl-sn-glycerol as the core scaffold for synthesizing a series of glycosylated antitumor ether lipids (GAELs) and tested their in vitro antineoplastic activity [1]. The derivative 1-O-hexadecyl-2-O-methyl-3-O-(2'-deoxy-β-D-arabino-hexopyranosyl)-sn-glycerol (compound 2) was more effective than the reference compound edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, ET-18-OCH3) in inhibiting the growth of MCF-7 human breast cancer cells, its adriamycin-resistant variant MCF-7/adriamycin, and murine Lewis lung cancer cells [1]. Compound 2 was also an effective growth inhibitor of two drug-resistant leukemic cell lines, P388/Adr and L1210/vmdr [1].

Glycosylated antitumor ether lipids Drug-resistant cancer Stereospecific glycosylation

PKC Inhibition Potency: 1-O-Hexadecyl-2-O-methyl-sn-glycerol IC50 Comparison with Other Ether-Linked PKC Modulators

1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG, AMG-C16) inhibits protein kinase C with an IC50 value of approximately 80 μM in vitro [1]. For comparison, the structurally related phosphocholine-containing compound 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) inhibited TGFα binding with an IC50 of 49 μM, while its C18 octadecyl analog ET-18-OCH3 showed an IC50 of 69 μM, and rac-lyso-platelet activating factor showed an IC50 of 57 μM in the same assay system [2]. The removal of the phosphocholine headgroup in 1-O-hexadecyl-2-O-methyl-sn-glycerol shifts PKC inhibitory potency to approximately 80 μM, representing a 1.6-fold higher IC50 compared to ET-16-OCH3-GPC (49 μM) in this context [1][2].

Protein kinase C Enzyme inhibition Cell signaling

Optimal Research Applications for 1-O-Hexadecyl-2-O-methyl-sn-glycerol Based on Differential Evidence


Modulation of Diacylglycerol Kinase (DGK) Activity Without Phosphocholine-Associated Potency

1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) inhibits cytosolic DGK in WEHI-3B leukemic cells with an IC50 of approximately 15 μM, providing a 1.8-fold lower potency than its phosphocholine-containing counterpart ET-16-OCH3-GPC (IC50 ≈ 8.5 μM) [1]. This intermediate potency window makes AMG the preferred tool compound for dose-response studies of DGK-mediated phosphatidic acid signaling where complete enzyme inhibition (achieved by R59022 at <10 μM) or the stronger inhibition of ET-16-OCH3-GPC would be undesirable. The compound can be applied at concentrations of 10-50 μM to achieve graded DGK inhibition without the confounding cellular effects associated with the phosphocholine headgroup.

PKC-Mediated Signaling Studies Requiring Minimal Interference with Arachidonate Metabolism

In rat peritoneal macrophages, 1-O-hexadecyl-2-O-methyl-sn-glycerol is 'practically inactive' in affecting arachidonate acylation into glycerophospholipids and triglycerides, whereas ET-18-O-CH3 inhibits acylation by 50% and 60%, respectively [1]. For researchers investigating PKC-dependent pathways in macrophages or other phagocytic cells—where arachidonate metabolism and eicosanoid production are critical experimental readouts—AMG provides PKC inhibition (IC50 ≈ 80 μM) without the confounding metabolic interference caused by the phosphocholine-containing ether lipid edelfosine. This differentiation is essential for studies where preservation of normal lipid metabolic flux is required to isolate PKC-specific effects.

Stereospecific Synthesis of Glycosylated Antitumor Ether Lipids (GAELs) for Drug-Resistant Cancer Research

1-O-Hexadecyl-2-O-methyl-sn-glycerol serves as a critical synthetic intermediate for the stereospecific glycosylation of GAEL derivatives using 2-O-acetyl-3,4,6-tri-O-benzylglycopyranosyl trichloroacetimidates as donors with trimethylsilyl trifluoromethanesulfonate catalysis at -78°C [1]. Derivatives synthesized from this scaffold, particularly 1-O-hexadecyl-2-O-methyl-3-O-(2'-deoxy-β-D-arabino-hexopyranosyl)-sn-glycerol (compound 2), demonstrate superior growth inhibitory activity compared to edelfosine (ET-18-OCH3) against drug-resistant cancer cell lines including MCF-7/adriamycin, P388/Adr, and L1210/vmdr [1]. This application scenario is uniquely enabled by the absence of a pre-installed sn-3 substituent, making 1-O-hexadecyl-2-O-methyl-sn-glycerol the scaffold of choice for medicinal chemistry programs targeting multidrug-resistant cancers.

PKC Inhibition in Viable Cell Assays Where Cytotoxicity Must Be Avoided

Evidence from Salari et al. demonstrates that the presence of a phosphocholine headgroup at sn-3 confers potent cytotoxicity (EC50 = 2.5 μM in WEHI-3B cells for ET-16-OCH3-GPC), whereas the PKC inhibitory function can be maintained independently of cytotoxic activity [1]. 1-O-Hexadecyl-2-O-methyl-sn-glycerol, lacking the phosphocholine headgroup, provides PKC inhibition (IC50 ≈ 80 μM) without the sub-micromolar cytotoxicity associated with phosphocholine-containing analogs [2]. This makes AMG the optimal choice for long-term PKC inhibition studies in viable cell cultures, differentiation assays, or co-culture systems where maintaining cell viability is paramount and the potent antineoplastic activity of edelfosine analogs would confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-O-hexadecyl-2-O-methyl-sn-glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.